molecular formula C11H10O5 B2984307 Dimethyl 5-formylisophthalate CAS No. 164073-80-7

Dimethyl 5-formylisophthalate

Cat. No.: B2984307
CAS No.: 164073-80-7
M. Wt: 222.196
InChI Key: CNOSLEHLXKSKSH-UHFFFAOYSA-N
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Description

Dimethyl 5-formylisophthalate is an organic compound with the molecular formula C11H10O5. It is a derivative of isophthalic acid, where the carboxyl groups are esterified with methanol, and one of the aromatic hydrogen atoms is replaced by a formyl group. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Scientific Research Applications

Dimethyl 5-formylisophthalate has several applications in scientific research:

Future Directions

Dimethyl 5-formylisophthalate can be used as intermediates to synthesize MOF materials , indicating its potential use in the field of material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-formylisophthalate can be synthesized through several methods. One common method involves the reaction of dimethyl isophthalate with formic anhydride. This reaction typically occurs under anhydrous and oxygen-free conditions, using solvents such as alcohols or ketones. The reaction is facilitated by controlling the temperature and adding catalysts to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-formylisophthalate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic hydrogen atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Dimethyl 5-carboxyisophthalate.

    Reduction: Dimethyl 5-hydroxymethylisophthalate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Dimethyl 5-formylisophthalate can be compared with other similar compounds such as:

    Dimethyl isophthalate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Dimethyl 5-hydroxymethylisophthalate: Contains a hydroxymethyl group instead of a formyl group, which affects its reactivity and applications.

    Dimethyl 5-carboxyisophthalate:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.

Properties

IUPAC Name

dimethyl 5-formylbenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOSLEHLXKSKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3.15 g (14.1 mmol) of dimethyl 5-(hydroxymethyl)isophthalate (prepared as described in Dimick et al., J. Am. Chem. Soc. (1999) 121, No. 44, 10286-10296) in 60 mL of DCM was added 7.34 g (84.4 mmol) of MnO2. The mixture was stirred at reflux for about 16 h and an additional 3.5 g of MnO2 was added. Refluxing was continued for another 6 h and the mixture was cooled, filtered through celite and evaporated to give dimethyl 5-formylisophthalate as a white solid which was used subsequently without purification.
Quantity
3.15 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
7.34 g
Type
catalyst
Reaction Step Two
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Three

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